2-Bromo-4-(4-fluorophenoxy)aniline
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Overview
Description
2-Bromo-4-(4-fluorophenoxy)aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a bromine atom at the second position and a fluorophenoxy group at the fourth position on the aniline ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 2-bromo-4-fluoroaniline is reacted with 4-fluorophenol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include corresponding amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-(4-fluorophenoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, facilitating the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: This compound is similar in structure but lacks the phenoxy group.
4-Bromoaniline: This compound lacks both the fluorine and phenoxy groups.
Uniqueness
2-Bromo-4-(4-fluorophenoxy)aniline is unique due to the presence of both bromine and fluorophenoxy groups, which confer distinct reactivity and properties. This makes it a valuable building block in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C12H9BrFNO |
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Molecular Weight |
282.11 g/mol |
IUPAC Name |
2-bromo-4-(4-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H,15H2 |
InChI Key |
ISYSPMDVLBDLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)Br)F |
Origin of Product |
United States |
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